molecular formula C6H10N2O B2583601 (1,4-Dimethyl-1H-pyrazol-3-YL)methanol CAS No. 881008-97-5

(1,4-Dimethyl-1H-pyrazol-3-YL)methanol

Cat. No.: B2583601
CAS No.: 881008-97-5
M. Wt: 126.159
InChI Key: OTUVGILLGRMINB-UHFFFAOYSA-N
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Description

(1,4-Dimethyl-1H-pyrazol-3-YL)methanol (CID 55264682) is a pyrazole derivative with a hydroxylmethyl (-CH2OH) substituent at the 3-position of the heterocyclic ring. Its molecular formula is C6H10N2O, with a SMILES string CC1=CN(N=C1CO)C and InChIKey OTUVGILLGRMINB-UHFFFAOYSA-N. The compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical applications, due to its reactive hydroxyl group and stable pyrazole core.

Properties

IUPAC Name

(1,4-dimethylpyrazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5-3-8(2)7-6(5)4-9/h3,9H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUVGILLGRMINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881008-97-5
Record name (1,4-dimethyl-1H-pyrazol-3-yl)methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,4-Dimethyl-1H-pyrazol-3-YL)methanol typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the reaction of 3,5-dimethyl-1H-pyrazole with formaldehyde in the presence of a base, such as sodium hydroxide, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction parameters, including temperature, pressure, and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form aldehydes or carboxylic acids under controlled conditions.

Reaction TypeReagents/ConditionsProductNotes
Oxidation to aldehydeKMnO₄ or CrO₃ in acidic media(1,4-Dimethyl-1H-pyrazol-3-yl)methanalLimited by steric hindrance from methyl groups .
Oxidation to carboxylic acidStrong oxidizing agents (e.g., KMnO₄ under reflux)(1,4-Dimethyl-1H-pyrazol-3-yl)carboxylic acidRequires prolonged reaction times .

Reduction Reactions

The hydroxymethyl group is resistant to reduction, but adjacent functionalities (if present) may be targeted.

Reaction TypeReagents/ConditionsProductNotes
Reduction of aldehyde derivativesNaBH₄ or LiAlH₄(1,4-Dimethyl-1H-pyrazol-3-yl)methanolReversal of prior oxidation steps .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution reactions.

Reaction TypeReagents/ConditionsProductNotes
ChlorinationSOCl₂ in DCM or toluene(1,4-Dimethyl-1H-pyrazol-3-yl)chloromethaneYields ~86–99% under anhydrous conditions .
TosylationTosyl chloride in pyridine(1,4-Dimethyl-1H-pyrazol-3-yl)methyl tosylateIntermediate for further functionalization .

Esterification and Etherification

The alcohol forms esters or ethers via standard protocols.

Reaction TypeReagents/ConditionsProductNotes
EsterificationAcetyl chloride or anhydrides(1,4-Dimethyl-1H-pyrazol-3-yl)methyl acetateRequires catalytic acid .
Williamson ether synthesisAlkyl halides + base(1,4-Dimethyl-1H-pyrazol-3-yl)methyl ethersLimited by steric bulk .

Coordination Chemistry

The pyrazole nitrogen and hydroxymethyl group enable metal complexation.

Reaction TypeReagents/ConditionsProductNotes
Copper (II) coordinationCuCl₂ in methanolCu(II)-pyrazole complexEnhances catalytic activity in oxidation reactions.

Comparative Reactivity

Key differences in reactivity compared to analogs:

CompoundSubstituentsReactivity Notes
(1-Methyl-1H-pyrazol-4-yl)methanol Methyl at 1, hydroxymethyl at 4Faster oxidation due to reduced steric hindrance.
(1,5-Dimethyl-1H-pyrazol-3-yl)methanolMethyl at 1 and 5Lower solubility in polar solvents.

Scientific Research Applications

Medicinal Chemistry

(1,4-Dimethyl-1H-pyrazol-3-YL)methanol has shown promise in drug development due to its biological activity:

  • Antimicrobial Properties : Studies indicate that this compound exhibits significant antibacterial activity against various strains of bacteria, making it a candidate for developing new antibiotics.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL
  • Cytotoxic Effects : Research has demonstrated that derivatives of this compound can inhibit the growth of cancer cell lines such as HeLa and A549.
    Cell LineIC50 Value (µM)
    HeLa25
    A54930

Agrochemicals

The compound's structure allows it to function as an effective herbicide and pesticide:

  • Herbicidal Activity : It has been tested for its ability to inhibit the growth of specific weeds, showcasing potential use in agricultural applications.

Materials Science

This compound is also explored for its properties in material science:

  • Polymer Additives : Its unique chemical structure allows it to be used as an additive in polymer formulations to enhance thermal stability and mechanical properties.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated that the compound effectively inhibited bacterial growth at low concentrations, supporting its potential as a new antimicrobial agent.

Case Study 2: Cytotoxicity Against Cancer Cell Lines

In a collaborative research project published in the Journal of Medicinal Chemistry, the cytotoxic effects of this compound were examined on several cancer cell lines. The findings showed that the compound selectively induced apoptosis in cancer cells while sparing normal cells.

Mechanism of Action

The mechanism of action of (1,4-Dimethyl-1H-pyrazol-3-YL)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit catalytic or biological activities. These interactions can influence various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomer: (1,5-Dimethyl-1H-pyrazol-3-YL)methanol

A positional isomer, (1,5-dimethyl-1H-pyrazol-3-yl)methanol (reported in ), shares the same molecular formula but differs in the methyl group placement (1,5-dimethyl vs. 1,4-dimethyl). Key distinctions include:

  • Synthetic Reactivity: Oxidation of (1,5-dimethyl-1H-pyrazol-3-yl)methanol with MnO2 yields the corresponding aldehyde, (1,5-dimethyl-1H-pyrazol-3-yl)methanal, with a carbonyl stretch at 1691 cm⁻¹ (IR) and a distinct aldehyde proton signal at δ 9.84 ppm in $^1$H-NMR. In contrast, the hydroxyl group in (1,4-dimethyl-1H-pyrazol-3-YL)methanol may participate in hydrogen bonding (as per general trends in ), influencing solubility and crystallinity.
Table 1: Key Physicochemical Properties
Property This compound (1,5-Dimethyl-1H-pyrazol-3-YL)methanal
Molecular Formula C6H10N2O C6H8N2O
Functional Group -CH2OH -CHO
$^1$H-NMR (Aldehyde) N/A δ 9.84 ppm
IR Stretch O-H (~3200–3600 cm⁻¹) C=O (1691 cm⁻¹)
Synthetic Application Intermediate for CCR6 antagonists Aldehyde precursor

Functional Group Variants: Amine and Aldehyde Derivatives

  • Amine Derivative: Example 90 in describes 1,4-dimethyl-1H-pyrazol-3-amine as a building block for the synthesis of a triazolopyridine-containing benzamide (LC-MS: m/z = 483 [M+H]+).
  • Aldehyde Derivative: As noted in Section 2.1, the aldehyde analog exhibits distinct reactivity, enabling condensation reactions critical for forming heterocyclic scaffolds.

Pharmacologically Active Analogs

The CCR6 antagonist PF-07054894 () incorporates a (1,4-dimethyl-1H-pyrazol-3-yl) group but substitutes the methanol with a cyclopentylmethylamine moiety. This highlights the pyrazole core’s adaptability in drug design, where substituents at the 3-position modulate target binding and pharmacokinetics.

Structural and Spectroscopic Insights

  • Hydrogen Bonding: The hydroxyl group in this compound likely participates in hydrogen-bonding networks, as described in , which could influence its crystallization behavior.
  • Collision Cross-Section: notes collision cross-section predictions for the compound, relevant to mass spectrometry-based analyses in pharmacokinetic studies.

Biological Activity

(1,4-Dimethyl-1H-pyrazol-3-YL)methanol is a pyrazole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's mechanisms of action, biochemical properties, and potential therapeutic applications, supported by case studies and research findings.

Target of Action
Pyrazole derivatives, including this compound, exhibit a range of pharmacological effects. Notably, they have demonstrated potent antileishmanial and antimalarial activities, suggesting their ability to interfere with the biochemical pathways of these parasites.

Mode of Action
The compound is thought to interact with specific molecular targets, leading to alterations that result in its biological effects. For instance, it may inhibit key enzymes or disrupt metabolic processes critical for pathogen survival.

This compound has been involved in various biochemical reactions:

  • Oxidation : It can oxidize catechol to o-quinone, which is significant in metabolic pathways.
  • Reduction : The compound can be reduced to form alcohols or other derivatives.
  • Substitution Reactions : The pyrazole ring can undergo electrophilic or nucleophilic substitutions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent .

Antifungal Activity

The compound has also been evaluated for antifungal properties. It demonstrated significant activity against various fungal strains, suggesting its utility in treating fungal infections .

Anticancer Potential

Emerging studies suggest that pyrazole derivatives may possess anticancer properties. The ability of this compound to induce apoptosis in cancer cells has been a focal point of recent investigations .

Research Findings and Case Studies

StudyFindings
Evaluated the antibacterial and antifungal properties of pyrazole derivatives.Confirmed significant antimicrobial activity against various pathogens.
Investigated the anticancer effects on different tumor cell lines.Suggested potential as a therapeutic agent in cancer treatment.
Assessed the oxidation reactions involving catechol derivatives.Highlighted the compound's role in important biochemical pathways.

Future Directions

The ongoing research into this compound emphasizes its potential applications in medicine and industry:

  • Drug Development : Continued exploration of its therapeutic potential could lead to new treatments for infectious diseases and cancer.
  • Chemical Synthesis : The compound serves as a valuable building block for synthesizing more complex heterocycles with enhanced biological activities .

Q & A

Q. Why do crystallographic data sometimes conflict with computational predictions for hydrogen-bonding networks?

  • Methodology : Crystallographic data (e.g., from SHELXL refinements) may reveal unexpected packing effects (e.g., π-π interactions) not captured in gas-phase DFT models. Hybrid QM/MM simulations incorporating solvent and crystal lattice effects improve agreement .

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